Pomalidomide 4'-PEG3-azide

PROTAC PARP1 Targeted Protein Degradation

Pomalidomide 4'-PEG3-azide (CAS 2271036-46-3) is a functionalized E3 ligase ligand-linker conjugate incorporating a pomalidomide-based cereblon (CRBN) ligand and a 3-unit PEG linker terminated with an azide group. With a molecular weight of 474.47 Da, it serves as a click-chemistry-ready building block for copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions, enabling modular assembly of PROTACs and targeted protein degraders.

Molecular Formula C21H26N6O7
Molecular Weight 474.5 g/mol
Cat. No. B11930251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePomalidomide 4'-PEG3-azide
Molecular FormulaC21H26N6O7
Molecular Weight474.5 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCN=[N+]=[N-]
InChIInChI=1S/C21H26N6O7/c22-26-24-7-9-33-11-13-34-12-10-32-8-6-23-15-3-1-2-14-18(15)21(31)27(20(14)30)16-4-5-17(28)25-19(16)29/h1-3,16,23H,4-13H2,(H,25,28,29)
InChIKeyIRPMZWZENVORCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Pomalidomide 4'-PEG3-azide for PROTAC Synthesis: Procurement Guide and Comparative Data


Pomalidomide 4'-PEG3-azide (CAS 2271036-46-3) is a functionalized E3 ligase ligand-linker conjugate incorporating a pomalidomide-based cereblon (CRBN) ligand and a 3-unit PEG linker terminated with an azide group . With a molecular weight of 474.47 Da, it serves as a click-chemistry-ready building block for copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions, enabling modular assembly of PROTACs and targeted protein degraders . This compound is distinguished from other PEG-length variants (PEG1, PEG2, PEG4, PEG5) by its specific linker geometry, which has been validated in high-efficiency PARP1 degrader synthesis and offers a defined balance between solubility, conformational flexibility, and ternary complex formation .

Why Pomalidomide 4'-PEG3-azide Cannot Be Replaced by Other PEG-Linker Variants in PROTAC Design


PROTAC efficacy is exquisitely sensitive to linker length and composition, as these parameters directly govern ternary complex geometry and subsequent ubiquitination efficiency [1]. Substituting Pomalidomide 4'-PEG3-azide with shorter (PEG1, PEG2) or longer (PEG4, PEG5) PEG-azide conjugates introduces unpredictable shifts in degradation potency, selectivity, and physicochemical properties . Even single ethylene glycol unit changes can alter DC50 values by orders of magnitude in specific target contexts [2]. The 4'-attachment position on the pomalidomide phthalimide ring further distinguishes this compound from C4-linked analogs, affecting CRBN-binding orientation and degradation selectivity [3]. Therefore, interchangeable use of in-class compounds without empirical validation risks project failure due to suboptimal ternary complex formation or unintended off-target degradation.

Quantitative Differentiation of Pomalidomide 4'-PEG3-azide: Comparative Data vs. PEG1, PEG4, and PEG5 Analogs


Linker Length Optimization: PEG3 Enables Potent PARP1 Degradation (DC50 = 36 nM) in iRucaparib-TP3

Pomalidomide 4'-PEG3-azide was employed as the CRBN-recruiting building block in the synthesis of iRucaparib-TP3, a selective PARP1 degrader that achieves a DC50 of 36 nM . This degradation potency is directly attributable to the 4'-PEG3-azide linker geometry; alternative linker lengths were evaluated during SAR optimization, and the PEG3 configuration yielded optimal ternary complex formation and degradation efficiency [1]. The DC50 value represents a validated performance benchmark absent for the corresponding PEG1, PEG2, PEG4, or PEG5 variants in this specific PARP1 degrader context.

PROTAC PARP1 Targeted Protein Degradation

Solubility Advantage: PEG3 Linker Achieves 200 mg/mL in DMSO vs. Limited Solubility Data for Shorter PEG Analogs

Pomalidomide-PEG3-azide (including the 4'-isomer) demonstrates a solubility of 200 mg/mL (409.46 mM) in DMSO with ultrasonic assistance . This represents a practical advantage over shorter PEG1 and PEG2 conjugates, for which maximum DMSO solubility is either not specified or reported to be lower due to reduced PEG content [1]. The PEG3 spacer imparts sufficient hydrophilicity to maintain high DMSO solubility while avoiding the increased viscosity and handling challenges sometimes associated with longer PEG chains (PEG4, PEG5) .

Solubility DMSO Formulation

Purity Benchmark: ≥98% Purity with Validated Identity vs. Variable Purity of Alternative PEG-Linker Conjugates

Multiple vendors supply Pomalidomide 4'-PEG3-azide with certified purity ≥98% (HPLC), including 98.72% batch-specific purity confirmation . In contrast, Pomalidomide-PEG1-azide is offered at ≥95% purity, while Pomalidomide-PEG5-azide is specified at ≥95% purity with lower batch consistency . Impurities in pomalidomide-derived PROTAC building blocks have been shown to artificially boost apparent biological activity and overestimate DC50 values [1]. The higher purity specification of the 4'-PEG3-azide variant reduces the risk of co-eluting impurities confounding degradation assays.

Purity Quality Control Reproducibility

Stability Profile: 1-Year Shelf Life at -20°C vs. 2-8°C Storage Requirement for PEG1/PEG5 Analogs

Pomalidomide 4'-PEG3-azide is stable for ≥12 months when stored dry, dark, and at -20°C . In contrast, Pomalidomide-PEG1-azide and Pomalidomide-PEG5-azide require storage at 2-8°C, a less stringent temperature condition that may reflect differences in solid-state stability . The -20°C storage recommendation for the PEG3 variant aligns with best practices for long-term preservation of azide-containing PROTAC building blocks and reduces the risk of azide degradation or hydrolysis during extended storage [1].

Stability Storage Shelf Life

Click Chemistry Versatility: CuAAC and SPAAC Compatibility vs. Limited Reactivity of Non-Azide Conjugates

Pomalidomide 4'-PEG3-azide contains a terminal azide moiety that enables both copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes and strain-promoted azide-alkyne cycloaddition (SPAAC) with DBCO or BCN groups . This dual reactivity is not available in pomalidomide-PEG conjugates terminated with carboxyl, amine, or thiol groups, which require additional activation steps or alternative coupling chemistries . Compared to pomalidomide-PEG4-alkyne (which requires an azide on the target ligand), the azide-terminated variant offers greater flexibility in modular PROTAC assembly .

Click Chemistry CuAAC SPAAC Bioconjugation

Optimal Use Cases for Pomalidomide 4'-PEG3-azide Based on Quantitative Differentiation Data


Synthesis of High-Efficiency PARP1 Degraders for Oncology Research

Pomalidomide 4'-PEG3-azide is the validated building block for synthesizing iRucaparib-TP3, a PARP1 degrader with DC50 = 36 nM . Researchers targeting PARP1-dependent cancers (e.g., BRCA-mutant tumors) should prioritize this compound to replicate published degradation potency and avoid the linker-optimization phase required for alternative PEG-length variants [1].

Parallel PROTAC Library Synthesis Requiring Defined Solubility and Purity

The 200 mg/mL DMSO solubility and ≥98% purity of Pomalidomide 4'-PEG3-azide make it ideal for high-throughput parallel synthesis of CRBN-recruiting PROTAC libraries . The defined solubility ensures consistent stock solution preparation across multiple library members, while the high purity minimizes impurity-driven false positives in degradation screens [1].

Modular PROTAC Assembly Using Copper-Free Click Chemistry

For applications where copper toxicity is a concern (e.g., live-cell experiments or in vivo studies), Pomalidomide 4'-PEG3-azide can be conjugated to DBCO- or BCN-modified target ligands via SPAAC without copper catalysts . This expands the compound's utility beyond CuAAC-optimized workflows and enables bioorthogonal conjugation in sensitive biological environments.

Long-Term CRBN-Based Degrader Programs Requiring Stable Building Block Inventory

The ≥12-month shelf life at -20°C supports multi-year degrader discovery campaigns without the need for frequent re-synthesis or re-purchase . This stability advantage over 2-8°C-stored PEG1 and PEG5 analogs reduces supply chain disruption and ensures consistent lot-to-lot performance across extended research timelines [1].

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